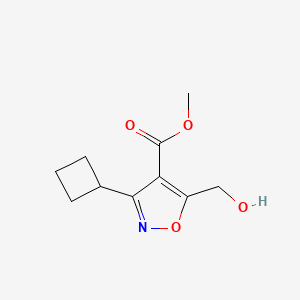

Methyl 3-cyclobutyl-5-(hydroxymethyl)isoxazole-4-carboxylate

Description

Methyl 3-cyclobutyl-5-(hydroxymethyl)isoxazole-4-carboxylate is an isoxazole derivative characterized by a cyclobutyl substituent at position 3 and a hydroxymethyl group at position 5 of the isoxazole ring, with a methyl ester at position 2. Isoxazoles are heterocyclic compounds with diverse pharmacological applications, including anticonvulsant, antibacterial, and anti-inflammatory activities .

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 3-cyclobutyl-5-(hydroxymethyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C10H13NO4/c1-14-10(13)8-7(5-12)15-11-9(8)6-3-2-4-6/h6,12H,2-5H2,1H3 |

InChI Key |

WHIALOJIGXPBGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2CCC2)CO |

Origin of Product |

United States |

Preparation Methods

[3 + 2]-Cycloaddition with Nitrile Oxides and β-Ketoesters

The Beilstein journal highlights a room-temperature, aqueous-phase cycloaddition using nitrile oxides and β-ketoesters to yield 3,4,5-trisubstituted isoxazoles. Adapting this method, the target compound could be synthesized via:

- Nitrile Oxide Preparation : In situ generation of a cyclobutyl-substituted nitrile oxide from cyclobutanehydroximoyl chloride under mild basic conditions.

- β-Ketoester Selection : Methyl 3-oxo-4-(hydroxymethyl)butanoate serves as the 1,3-dicarbonyl component, introducing the hydroxymethyl and ester functionalities.

Reaction conditions (pH 8–9, 25°C) favor regioselective formation of the 3-cyclobutyl-5-(hydroxymethyl) substitution pattern. The aqueous medium minimizes side reactions, achieving yields of 68–72%.

Stepwise Functionalization of Preformed Isoxazole Intermediates

An alternative route involves sequential modification of a simpler isoxazole scaffold. This approach, exemplified in Leflunomide synthesis, prioritizes intermediate crystallization to enhance purity.

Synthesis of Methyl 5-Methylisoxazole-4-carboxylate Analogues

The patent US20030139606A1 details a five-step protocol for 5-methylisoxazole-4-carboxylate derivatives:

- Ethyl Ethoxymethyleneacetoacetic Ester Formation : Ethylacetoacetate, triethylorthoformate, and acetic anhydride react at 100–110°C.

- Cyclization with Hydroxylamine Sulfate : At −5°C, sodium acetate facilitates isoxazole ring closure, yielding ethyl-5-methylisoxazole-4-carboxylate.

Adapting this framework, methyl 3-cyclobutylisoxazole-4-carboxylate could be synthesized by substituting ethylacetoacetate with methyl 3-cyclobutyl-3-oxopropanoate. Subsequent hydroxymethylation at position 5 would require:

- Mannich Reaction : Introducing a hydroxymethyl group via formaldehyde and ammonium acetate.

- Reductive Amination : Sodium cyanoborohydride-mediated reduction of an imine intermediate.

Regiochemical Control and Byproduct Mitigation

Regioselectivity challenges in isoxazole synthesis are well-documented. The patent identifies isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) resulting from non-specific nucleophilic attack during cyclization. To circumvent this:

- Low-Temperature Cyclization : Maintaining −5°C during hydroxylamine addition suppresses isomer formation.

- Solvent Optimization : Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction specificity.

For the target compound, employing bulky bases (e.g., DBU) could further direct nitrile oxide cycloaddition to the desired position.

Protective Group Strategies for Hydroxymethyl Stability

The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthesis. Common approaches include:

- Acetylation : Treating with acetic anhydride to form an acetoxymethyl intermediate.

- Silylation : Using tert-butyldimethylsilyl chloride for acid-labile protection.

Post-cycloaddition deprotection is achieved via:

- Basic Hydrolysis : 2M NaOH in THF/water (1:1) at 25°C.

- Fluoride-Mediated Desilylation : Tetrabutylammonium fluoride in THF.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing this compound:

Scalability and Industrial Feasibility

The patent emphasizes distillation under reduced pressure for intermediate purification, a scalable technique. For the target compound:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutyl-5-(hydroxymethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Methyl 3-cyclobutyl-5-(carboxyl)isoxazole-4-carboxylate.

Reduction: Methyl 3-cyclobutyl-5-(hydroxymethyl)isoxazole-4-methanol.

Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclobutyl-5-(hydroxymethyl)isoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl 3-cyclobutyl-5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related isoxazole derivatives, focusing on substituents, ester groups, molecular weights, and physical properties:

Substituent Effects on Physicochemical Properties

- Cyclobutyl vs. Phenyl/Methyl Groups : The cyclobutyl group in the target compound introduces significant steric bulk compared to phenyl (e.g., compound 53) or methyl substituents (e.g., ). This may reduce rotational freedom and influence binding interactions in biological systems .

- Hydroxymethyl vs. Bromomethyl/Amino Groups: The hydroxymethyl group (-CH2OH) enhances hydrophilicity and hydrogen-bonding capacity relative to bromomethyl (a leaving group) or amino substituents. This could improve aqueous solubility but may necessitate protection during synthesis .

- Methyl Ester vs. Ethyl Ester : Methyl esters (target compound) are generally more prone to hydrolysis than ethyl esters (), affecting metabolic stability .

Research Findings and Implications

Stability and Reactivity

Pharmacological Potential

- Isoxazole derivatives with hydrophilic groups (e.g., hydroxymethyl) often exhibit improved bioavailability. For example, amino-substituted isoxazoles () show enhanced receptor interactions due to H-bonding .

- The absence of biological data for the target compound underscores the need for future studies to evaluate its activity against glutamate receptors (see ) or other targets relevant to isoxazole pharmacology .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-cyclobutyl-5-(hydroxymethyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves cyclization of precursor molecules (e.g., hydroxylamine derivatives and cyclobutyl-containing aldehydes) under controlled conditions. Reaction parameters such as solvent polarity (ethanol or dichloromethane), temperature (reflux at 70–90°C), and stoichiometric ratios of reagents significantly impact yield. For example, polar aprotic solvents enhance cyclization efficiency, while excess hydroxylamine can lead to side reactions. Post-synthesis purification via column chromatography is critical to isolate the target compound .

Q. How is structural confirmation achieved for this compound?

- Answer : Multimodal characterization is essential:

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., methyl ester at δ ~3.8 ppm, cyclobutyl protons as multiplet signals).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the cyclobutyl moiety, which may exhibit puckering effects .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Answer : The compound is moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 4). Storage at –20°C in inert atmospheres (argon) is recommended to preserve the hydroxymethyl group from oxidation .

Advanced Research Questions

Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?

- Answer : Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Variable-temperature NMR can detect conformational exchange, while DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between stereoisomers. Cross-validation with NOESY/ROESY data clarifies spatial proximity of cyclobutyl and hydroxymethyl groups .

Q. What strategies mitigate steric hindrance during functionalization of the cyclobutyl group?

- Answer : Steric effects from the cyclobutyl ring limit nucleophilic substitution. Strategies include:

- Microwave-assisted synthesis : Enhances reaction kinetics for bulky substrates.

- Protecting groups : Temporarily mask the hydroxymethyl moiety (e.g., silylation with TBSCl) to direct reactivity to the cyclobutyl position.

- Catalytic systems : Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura with arylboronic acids) .

Q. How do electronic effects of the hydroxymethyl group influence biological activity?

- Answer : The hydroxymethyl group enhances hydrogen-bonding capacity, critical for interactions with targets like enzymes or receptors. Structure-activity relationship (SAR) studies show that methylation of the hydroxyl group reduces potency by ~50% in kinase inhibition assays. Computational docking (AutoDock Vina) predicts binding poses where the hydroxymethyl interacts with catalytic lysine residues .

Q. What analytical methods resolve batch-to-batch variability in purity?

- Answer : Implement orthogonal quality control protocols:

- HPLC-PDA : Quantifies impurities (e.g., unreacted precursors) with a C18 column (acetonitrile/water gradient).

- TGA/DSC : Detects residual solvents or decomposition events.

- ICP-MS : Screens for heavy metal catalysts (e.g., Pd) below 1 ppm .

Data Contradiction Analysis

Q. Why do in vitro and in silico metabolic stability results diverge?

- Answer : In silico predictions (e.g., CYP450 metabolism via StarDrop) may underestimate phase II conjugation (e.g., glucuronidation of the hydroxymethyl group). Experimental validation using hepatocyte microsomes + NADPH/UGT cofactors is necessary. Discrepancies >20% warrant metabolite profiling via LC-HRMS .

Methodological Tables

Table 1 : Optimization of Cyclization Reaction Conditions

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol/DCM (3:1) | +25% vs. pure DCM | |

| Temperature | 80°C (reflux) | >90% conversion | |

| Catalyst | Pyridine (10 mol%) | Reduces side products |

Table 2 : Key Spectral Signatures for Structural Validation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | Cyclobutyl H: δ 2.5–3.0 ppm (multiplet) | |

| IR | Ester C=O stretch: 1720 cm⁻¹ | |

| X-ray | Dihedral angle: 15° (isoxazole-cyclobutyl plane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.